N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
CAS No.:
Cat. No.: VC16796525
Molecular Formula: C13H22BN3O2
Molecular Weight: 263.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H22BN3O2 |
---|---|
Molecular Weight | 263.15 g/mol |
IUPAC Name | N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
Standard InChI | InChI=1S/C13H22BN3O2/c1-7-17(6)11-15-8-10(9-16-11)14-18-12(2,3)13(4,5)19-14/h8-9H,7H2,1-6H3 |
Standard InChI Key | SWFMBMRPOJFOKV-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(C)CC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrimidine ring substituted at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group and at the 2-position with an N-ethyl-N-methylamine moiety. The boronic ester group enhances reactivity in Suzuki-Miyaura cross-coupling reactions, while the amine substituent influences solubility and electronic properties.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₂₂BN₃O₂ | |
Molecular Weight | 263.15 g/mol | |
IUPAC Name | N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(C)CC | |
InChIKey | SWFMBMRPOJFOKV-UHFFFAOYSA-N |
Spectroscopic and Physical Properties
Though experimental data on this compound’s spectral characteristics (e.g., NMR, IR) are unavailable, related boronic esters exhibit distinct ¹¹B NMR signals near 30 ppm and ¹H NMR resonances for pinacol methyl groups at 1.0–1.3 ppm . The compound is likely a solid at room temperature, with moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Synthesis and Manufacturing
Route Design
The synthesis likely follows a palladium-catalyzed Miyaura borylation, where a halogenated pyrimidine precursor (e.g., 5-bromo-N-ethyl-N-methylpyrimidin-2-amine) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd(0) catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate).
Representative Reaction Scheme:
Optimization Challenges
Key challenges include minimizing protodeborylation and ensuring regioselectivity. Analogous syntheses of pyridine boronic esters report yields of 60–80% under inert atmospheres . Purification typically involves column chromatography or crystallization .
Applications in Research and Industry
Pharmaceutical Intermediates
Boronic esters are pivotal in Suzuki-Miyaura couplings to form biaryl structures, a common motif in drug candidates. For example, the antiviral drug Venkatraman uses a similar boronic ester intermediate . The ethyl-methylamine group may enhance blood-brain barrier penetration, suggesting potential in CNS drug development .
Materials Science
Conjugated polymers incorporating boronic ester-functionalized heterocycles exhibit tunable optoelectronic properties, relevant for organic light-emitting diodes (OLEDs) .
Biological Studies
While no direct bioactivity data exists, pyrimidine boronic esters have shown kinase inhibition and antibacterial properties in vitro .
Aspect | Protocol | Source |
---|---|---|
Personal Protection | Gloves, lab coat, goggles | |
Ventilation | Fume hood | |
Storage | Desiccator, -20°C under argon | |
Spill Management | Absorb with inert material |
Future Research Directions
Synthetic Methodology
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Catalyst Development: Exploring N-heterocyclic carbene (NHC) ligands to improve coupling efficiency.
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Flow Chemistry: Continuous-flow systems could enhance scalability and safety .
Biological Screening
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